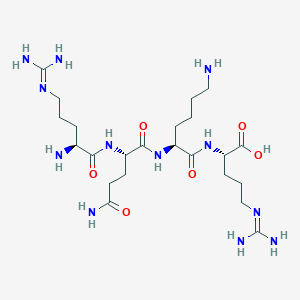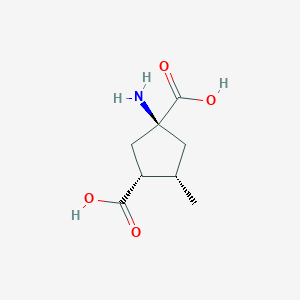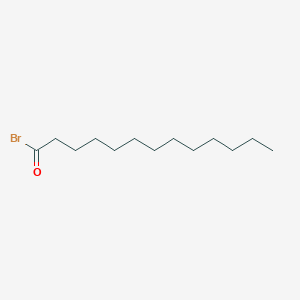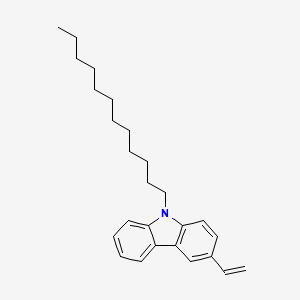![molecular formula C22H27NO3 B14236022 3-methoxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide CAS No. 551963-85-0](/img/structure/B14236022.png)
3-methoxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide is a complex organic compound belonging to the benzamide class Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide typically involves multiple steps. One common method starts with the acylation of 3-methoxy-2-methylbenzoic acid using 4-methylbenzoyl chloride in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The resulting intermediate is then reacted with an appropriate amine derivative to form the final benzamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
3-methoxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under catalytic conditions.
Major Products Formed
Oxidation: Formation of 3-hydroxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide.
Reduction: Formation of 3-methoxy-2-methyl-N-[3-(4-methylbenzyl)pentan-3-yl]benzamide.
Substitution: Formation of various substituted benzamides depending on the substituent used.
Aplicaciones Científicas De Investigación
3-methoxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-methoxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antioxidant activity may involve scavenging free radicals and chelating metal ions .
Comparación Con Compuestos Similares
Similar Compounds
- 3-methoxy-2-methyl-N-[3-(3-methylbenzoyl)pentan-3-yl]benzamide
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
Uniqueness
3-methoxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide stands out due to its specific structural features, such as the presence of both methoxy and methylbenzoyl groups. These features contribute to its unique chemical reactivity and potential biological activities, distinguishing it from other benzamide derivatives.
Propiedades
Número CAS |
551963-85-0 |
|---|---|
Fórmula molecular |
C22H27NO3 |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
3-methoxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide |
InChI |
InChI=1S/C22H27NO3/c1-6-22(7-2,20(24)17-13-11-15(3)12-14-17)23-21(25)18-9-8-10-19(26-5)16(18)4/h8-14H,6-7H2,1-5H3,(H,23,25) |
Clave InChI |
DRGDLAGZFPOERW-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(C(=O)C1=CC=C(C=C1)C)NC(=O)C2=C(C(=CC=C2)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


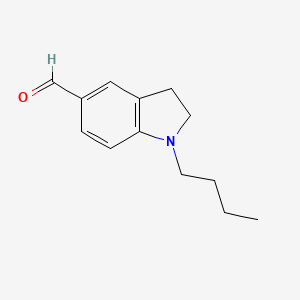
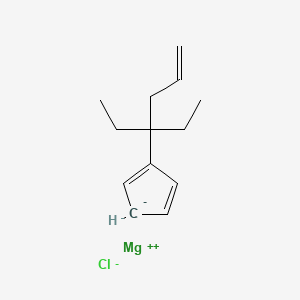
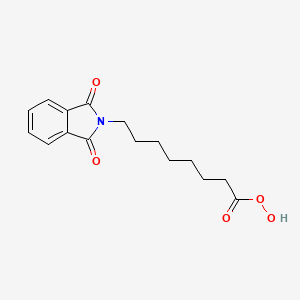
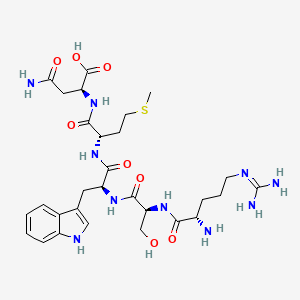
![(E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B14235955.png)
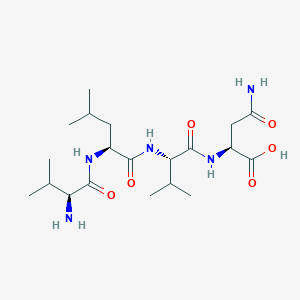
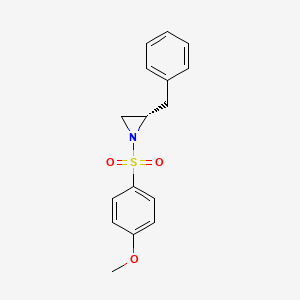
![5-Ethyl-8-oxo-2-sulfanylidene-2,3,5,8-tetrahydro[1,3]thiazolo[5,4-g]quinoline-7-carboxylic acid](/img/structure/B14235983.png)
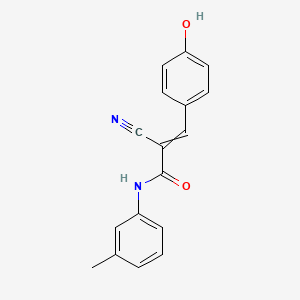
![N-[([1,1'-Biphenyl]-2-yl)methyl]-N'-butylthiourea](/img/structure/B14236001.png)
